molecular formula C11H13NO3 B6324601 N-(3-Hydroxy-4-propionylphenyl)acetamide CAS No. 66611-86-7

N-(3-Hydroxy-4-propionylphenyl)acetamide

Cat. No.: B6324601
CAS No.: 66611-86-7
M. Wt: 207.23 g/mol
InChI Key: OWCNKWDTKTZBJL-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-propionylphenyl)acetamide is an acetamide derivative featuring a hydroxyl group at the 3-position and a propionyl group (CH₂CH₂CO-) at the 4-position of the phenyl ring. The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, while the propionyl moiety contributes to lipophilicity and metabolic stability. Such substitutions are common in pharmaceuticals and agrochemicals, where solubility and bioavailability are critical .

Properties

IUPAC Name

N-(3-hydroxy-4-propanoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-10(14)9-5-4-8(6-11(9)15)12-7(2)13/h4-6,15H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCNKWDTKTZBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-propionylphenyl)acetamide typically involves the reaction of 3-hydroxy-4-propionylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as acetic acid, and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxy-4-propionylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(3-Hydroxy-4-propionylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-propionylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Acyl-Substituted Acetamides

  • N-(4-Acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8): Structural Differences: Acetyl (CH₃CO-) at position 4 vs. propionyl (CH₂CH₂CO-) in the target compound. Metabolic Stability: Longer alkyl chains (propionyl) may slow oxidative metabolism compared to acetyl .
  • N-[3-Allyl-4-hydroxyphenyl]acetamide (CAS 84176-62-5) :

    • Structural Differences : Allyl (CH₂CH=CH₂) at position 3 vs. hydroxyl at position 3 in the target compound.
    • Reactivity : The allyl group introduces unsaturation, enabling conjugation reactions, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions.
    • Biological Activity : Allyl groups are associated with radical scavenging, but hydroxyl groups may confer antioxidant properties .

Halogenated Acetamides

  • N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4, ): Structural Differences: Chlorine at position 3 vs. hydroxyl in the target compound. Solubility: Chloro derivatives are less hydrophilic than hydroxylated analogs, impacting bioavailability .

Nitro-Substituted Acetamides

  • N-(4-Nitrophenethyl)acetamide (CAS 6270-07-1) :
    • Structural Differences : Nitro group at position 4 vs. propionyl in the target compound.
    • Reactivity : Nitro groups are strong electron-withdrawing substituents, making the compound more reactive in reduction reactions.
    • Applications : Nitro derivatives are often intermediates in pharmaceutical synthesis, whereas propionyl groups may stabilize the molecule in metabolic pathways .

Aminoalkyl and Heterocyclic Derivatives

  • N-(6-Aminohexyl)acetamide (CAS 49631-88-1): Structural Differences: Aminohexyl chain vs. aromatic substituents in the target compound. Physicochemical Properties: The amino group imparts basicity, enabling salt formation and ionic interactions, unlike the neutral hydroxyl and propionyl groups in the target compound .

Data Table: Key Comparisons

Compound Name Substituents logP (Predicted) Key Properties Biological Relevance References
N-(3-Hydroxy-4-propionylphenyl)acetamide 3-OH, 4-propionyl ~1.8 Moderate lipophilicity, H-bond donor Potential antioxidant Inferred
N-(4-Acetyl-3-hydroxyphenyl)acetamide 3-OH, 4-acetyl ~1.5 Lower lipophilicity, faster metabolism Pharmaceutical intermediate
N-[3-Allyl-4-hydroxyphenyl]acetamide 3-allyl, 4-OH ~2.0 Unsaturated, reactive Radical scavenging
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH ~2.2 Electron-deficient ring Antimicrobial potential
N-(4-Nitrophenethyl)acetamide 4-NO₂ ~1.3 Electron-withdrawing, reactive Synthetic intermediate

Research Findings and Implications

Substituent Effects :

  • Hydroxyl groups enhance solubility and hydrogen-bonding interactions, critical for target recognition in drug design.
  • Propionyl vs. acetyl substitutions balance lipophilicity and metabolic stability, making the target compound a candidate for prolonged activity .

Synthetic Accessibility :

  • Propionyl groups may require longer reaction times or specialized reagents compared to acetyl, as seen in analogous syntheses (e.g., zinc/HCl reduction in ).

The target compound’s hydroxyl and propionyl groups could synergize in antioxidant or anti-inflammatory pathways.

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